molecular formula C24H38O4 B8034692 Diethylhexyl isophthalate

Diethylhexyl isophthalate

Cat. No. B8034692
M. Wt: 390.6 g/mol
InChI Key: HJRBRVSWKNUUCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethylhexyl isophthalate is a useful research compound. Its molecular formula is C24H38O4 and its molecular weight is 390.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Diethylhexyl isophthalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethylhexyl isophthalate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Impact on Female Reproductive System : DEHP is known to cause alterations in the structure and function of the female reproductive system, including the ovaries, uterus, and oviducts. It affects the development of mammary glands in pregnant mice, increasing cell proliferation and growth rate, and altering gene expression related to cell proliferation (Li et al., 2015).

  • Transgenerational Effects on Ovarian Development : Exposure to DEHP in pregnant mice can lead to ovarian development deficiency, which is inheritable across generations. This is evidenced by altered synthesis of oestradiol, delayed meiotic progression of germ cells, and accelerated follicle recruitment (Zhang et al., 2015).

  • Effects on Brain Development and Cognitive Function : In utero exposure to DEHP affects rat brain development and can lead to impaired cognitive function in adulthood. This is linked to alterations in gene expression, including critical genes for neuron proliferation (Lin et al., 2015).

  • Impairment of Folliculogenesis and Oocyte Maturation : DEHP exposure impairs folliculogenesis and affects oocyte maturation in mice, potentially accelerating follicle recruitment dynamics and inducing abnormalities in oocyte development (Zhang et al., 2013).

  • Prevention of Neuronal Cell Death : DEHP induces neurobehavioral changes and neuronal cell death. Peroxiredoxin 5, an antioxidant enzyme induced by DEHP, may mitigate these effects by inhibiting mitochondrial fission in neuronal cells (Lee et al., 2019).

  • Association with Thyroid Function : Epidemiological studies suggest DEHP can disrupt the hypothalamic-pituitary-thyroid axis, with a significant association between DEHP exposure and thyroid function (Kim et al., 2019).

  • Risks to Aquatic Organisms : DEHP poses risks to the reproductive fitness of fishes in surface waters, affecting the Hypothalamic-pituitary-gonadal axis (Liu et al., 2016).

  • Bioremediation of Contaminated Soil : Bioremediation strategies have been researched for treating soil contaminated with DEHP, indicating potential for in situ applications of bioventing technology (Di Gennaro et al., 2005).

properties

IUPAC Name

dioctan-3-yl benzene-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O4/c1-5-9-11-16-21(7-3)27-23(25)19-14-13-15-20(18-19)24(26)28-22(8-4)17-12-10-6-2/h13-15,18,21-22H,5-12,16-17H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJRBRVSWKNUUCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CC)OC(=O)C1=CC(=CC=C1)C(=O)OC(CC)CCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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